molecular formula C8H11N3O2 B13802369 (3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione CAS No. 72995-81-4

(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione

Katalognummer: B13802369
CAS-Nummer: 72995-81-4
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: DASYOBYZSFHRHS-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) is a synthetic organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the Aziridinylmethyl Group: This step may involve the reaction of the piperazinedione intermediate with aziridine in the presence of a suitable catalyst.

    Addition of the Methylene Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazinedione derivatives.

    Substitution: The aziridinylmethyl and methylene groups can participate in substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Piperazinedione,3-(1-aziridinylmethyl)-6-methylene-,®-(9CI) would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Piperazinedione: Basic structure without additional functional groups.

    3-(Aziridinylmethyl)-2,5-Piperazinedione: Lacks the methylene group.

    6-Methylene-2,5-Piperazinedione: Lacks the aziridinylmethyl group.

Eigenschaften

CAS-Nummer

72995-81-4

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

(3R)-3-(aziridin-1-ylmethyl)-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C8H11N3O2/c1-5-7(12)10-6(8(13)9-5)4-11-2-3-11/h6H,1-4H2,(H,9,13)(H,10,12)/t6-/m1/s1

InChI-Schlüssel

DASYOBYZSFHRHS-ZCFIWIBFSA-N

Isomerische SMILES

C=C1C(=O)N[C@@H](C(=O)N1)CN2CC2

Kanonische SMILES

C=C1C(=O)NC(C(=O)N1)CN2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.